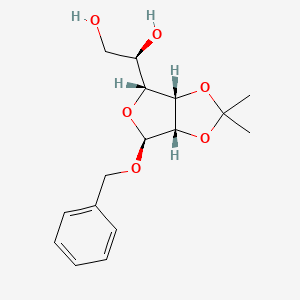

Benzyl (3xi)-2,3-O-(1-methylethylidene)-alpha-D-erythro-hexofuranoside

Description

Historical Context and Development in Carbohydrate Chemistry

The synthesis of benzyl 2,3-O-isopropylidene-α-D-mannofuranoside emerged from mid-20th-century advances in protecting group strategies. Early work by Evans (1977) demonstrated the utility of isopropylidene acetals for stabilizing cis-diols in hexofuranoses. The compound gained prominence as carbohydrate chemists sought intermediates for oligosaccharide assembly, particularly for mannose-rich structures like yeast mannans and bacterial capsular polysaccharides. Its development paralleled the rise of orthogonal protection methodologies, where benzyl ethers (stable under acidic conditions) and isopropylidene acetals (cleavable under mild hydrolysis) allowed sequential deprotection. Key milestones include its application in glycosylation reactions for HIV glycoprotein synthesis and as a chiral building block in antiviral agent development.

Significance as a Protected Mannofuranoside Derivative

This derivative addresses two critical challenges in carbohydrate synthesis:

- Regioselectivity : The isopropylidene group locks the 2,3-cis-diol conformation, directing reactivity to the 5-OH and 6-OH positions.

- Stability : Benzyl ethers resist acidic and basic conditions, enabling multi-step syntheses.

Its role extends to enzymatic studies, where it serves as a substrate for α-mannosidases and mannosyltransferases. The compound’s versatility is highlighted in dendrimer synthesis, where peripheral mannose residues mimic natural glycan clusters for lectin binding studies.

Structural Features and Nomenclature

The molecular structure (C₁₆H₂₂O₆, MW 310.34 g/mol) features:

- Mannofuranoside core : A five-membered ring with α-configuration at the anomeric center (C1).

- Protecting groups :

IUPAC Name :

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-(phenylmethoxy)-3a,4,6,6a-tetrahydrofuro[3,4-d]dioxol-6-yl]ethane-1,2-diol.

Key Spectral Data :

Position in Mannofuranoside Chemistry Research

Recent applications include:

- Glycan array fabrication : The compound’s 5-OH and 6-OH are selectively functionalized for immobilization on biosensor surfaces.

- Antimicrobial agents : Derivatives show IC₅₀ values of 84.28–309.43 μg/mL against pathogenic bacteria.

- Drug delivery systems : Its lipophilic benzyl group enhances cell membrane permeability in glycoconjugate vaccines.

Ongoing research focuses on enzymatic glycosylation mechanisms and CRISPR-Cas9-edited glycosyltransferases for tailored mannofuranoside production.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₂O₆ | |

| Molecular Weight | 310.34 g/mol | |

| Melting Point | 126–129°C | |

| Solubility | CHCl₃, DCM, DMSO | |

| Specific Rotation ([α]D²⁵) | +34.5° (c = 1, CHCl₃) |

Properties

CAS No. |

20689-03-6 |

|---|---|

Molecular Formula |

C16H22O6 |

Molecular Weight |

310.34 g/mol |

IUPAC Name |

(1R)-1-[(3aR,4S,6R)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]ethane-1,2-diol |

InChI |

InChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3/t11-,12-,13?,14-,15+/m1/s1 |

InChI Key |

NKCNUNUEQRYLNZ-MLQJFRMTSA-N |

Synonyms |

Phenylmethyl 2,3-O-(1-Methylethylidene)-α-D-mannofuranoside; |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The reaction typically proceeds in anhydrous N,N-dimethylformamide (DMF) at elevated temperatures (70°C). Key parameters include:

-

Catalyst loading : 0.1 equivalents of TsOH·H₂O.

-

Stoichiometry : 1.05 equivalents of 2-methoxypropene relative to the mannopyranoside substrate.

-

Reaction time : 4–10 hours, depending on the substrate.

Under these conditions, the reaction achieves yields of 85–93% for various α-D-mannopyranoside derivatives, including benzyl-protected substrates. The mechanism involves initial acid-catalyzed formation of a 4,6-O-isopropylidene intermediate, followed by thermal rearrangement to the thermodynamically favored 2,3-O-isopropylidene product (Figure 1).

Table 1: Optimized Conditions for Direct 2,3-O-Isopropylidenation

| Substrate | Catalyst (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| p-Nitrophenyl α-D-mannopyranoside | 0.1 | 70 | 4 | 93 |

| Benzyl α-D-mannopyranoside | 0.12 | 70 | 5 | 89 |

| Methyl α-D-mannopyranoside | 0.1 | 70 | 6 | 85 |

Mechanistic Insights

The regioselectivity of the reaction is governed by the steric and electronic environment of the mannose ring. The 2,3-cis-diol arrangement in α-D-mannopyranosides facilitates selective isopropylidene formation at the 2,3-positions under acidic conditions. Nuclear magnetic resonance (NMR) studies confirm the absence of 4,6-O-isopropylidene byproducts when the reaction is conducted at 70°C, underscoring the role of temperature in favoring the 2,3-isomer.

Stepwise Protection Strategies

Alternative routes involve sequential protection of hydroxyl groups, particularly in cases where direct isopropylidenation is hindered by substrate complexity.

Benzylation Followed by Isopropylidenation

A two-step protocol begins with benzylation of D-mannose to form benzyl α-D-mannopyranoside, followed by isopropylidene protection. The benzylation step typically employs benzyl bromide and a base such as sodium hydride in tetrahydrofuran (THF), yielding the benzyl-protected mannose in 75–80% yield. Subsequent isopropylidenation using 2-methoxypropene and TsOH·H₂O under standard conditions completes the synthesis.

Glycosylation Approaches

Patents describe glycosylation methods for synthesizing related isopropylidene-protected mannofuranosides. For example, U.S. Patent 5,360,794 outlines a procedure where 2,3-O-isopropylidene-1-O-dodecyl-6-deoxy-α-D-mannofuranoside is synthesized via glycosylation of a mannose derivative with dodecyl alcohol, followed by isopropylidene protection. While this method targets a lipidated derivative, the core principles—such as the use of pyridine as a solvent and p-toluenesulfonyl chloride as an activating agent—are applicable to benzyl analogues.

Catalytic and Solvent Effects

Role of Acid Catalysts

The choice of acid catalyst significantly impacts reaction efficiency. TsOH·H₂O outperforms alternatives like sulfuric acid or Amberlyst-15 due to its mild acidity and solubility in DMF. Studies show that increasing TsOH loading beyond 0.12 equivalents leads to side reactions, including hydrolysis of the isopropylidene group.

Solvent Optimization

Polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state. Non-polar solvents like dichloromethane result in incomplete conversion, highlighting the importance of solvent polarity in facilitating acid-catalyzed reactions.

Applications in Oligosaccharide Synthesis

Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside serves as a key building block for synthesizing branched oligosaccharides. For instance, its 4,6-hydroxyl groups remain unprotected, enabling further glycosylation at these positions. A 2014 study demonstrated its use in constructing a 3,6-branched α-D-mannosyl trisaccharide with a 50.4% overall yield, showcasing its utility in complex carbohydrate synthesis.

Comparative Analysis of Methods

Table 2: Comparison of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 2,3-O-isopropylidene-a-D-mannofuranoside aldehyde, while reduction can produce benzyl 2,3-O-isopropylidene-a-D-mannofuranoside alcohol .

Scientific Research Applications

Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

Biology: The compound is employed in studies of carbohydrate metabolism and enzyme interactions.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Benzyl 2,3-O-Isopropylidene-a-D-mannofuranoside involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various biologically active intermediates. These intermediates can then participate in further biochemical reactions, exerting their effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl 2,3-O-Isopropylidene-6-O-Trityl-5-Keto-α-D-mannofuranoside, 5-Oxime (CAS: 91364-14-6)

- Molecular Formula: C₃₅H₃₅NO₆ .

- Key Modifications :

- Applications : Used in glycan microarray development and glycosyltransferase assays due to its stability and tailored reactivity .

- Contrast with Target Compound : The trityl group increases molecular weight (565.66 g/mol) and alters solubility (lipophilic), limiting use in polar solvents .

Methyl 2,3-O-Isopropylidene-α-D-mannofuranoside 5,6-Carbonate

- Molecular Formula : C₁₀H₁₄O₇ (estimated).

- Key Modifications: Methyl group at the anomeric position instead of benzyl. 5,6-Carbonate ring: Replaces the 5,6-diol, restricting ring-opening reactions .

- Applications: Serves as a rigid intermediate for studying furanose conformations and synthesizing carbonate-linked oligosaccharides .

- Contrast with Target Compound : The carbonate group reduces flexibility, making it less versatile for standard glycosylation but useful in constrained systems .

O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside (CAS: 177562-15-1)

- Molecular Formula : C₁₃H₂₂O₇ .

- Key Modifications: Diisopropylidene protection: Additional acetal at the 5,6-positions, enhancing stability. Butanoyl ester: Introduces a hydrophobic side chain .

- Applications : Utilized in lipophilic carbohydrate derivatives for membrane interaction studies and prodrug design .

- Contrast with Target Compound : The diisopropylidene group increases steric hindrance, reducing reactivity at the 5,6-positions but improving thermal stability .

Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-α-D-mannofuranoside (CAS: 91364-19-1)

- Molecular Formula: C₁₆H₂₃NO₅ .

- Key Modifications: 5-Amino group: Replaces the 5-hydroxyl, enabling bioconjugation (e.g., with fluorescent tags or proteins) .

- Applications : Critical in glycobiology for probing carbohydrate-protein interactions and synthesizing glycosidase inhibitors .

- Contrast with Target Compound: The amino group introduces polarity, enhancing water solubility but requiring protection during synthetic steps .

Benzyl 2,3-O-Isopropylidene-α-D-mannopentenofuranoside-6-aldehyde (CAS: 102854-75-1)

- Molecular Formula : C₁₅H₁₈O₅ .

- Key Modifications :

- Applications : Used in chemoselective ligation strategies for glycopolymer synthesis and surface functionalization .

- Contrast with Target Compound : The aldehyde group expands utility in click chemistry but necessitates anhydrous conditions to prevent oxidation .

Comparative Data Table

Key Research Findings

- Steric Effects : The 6-O-trityl group in CAS 91364-14-6 improves regioselectivity by blocking nucleophilic attacks at the 6-position, critical for synthesizing branched glycans .

- Bioconjugation Potential: The 5-amino derivative (CAS 91364-19-1) facilitates site-specific labeling in glycoproteins, aiding structural studies of lectins .

- Reactivity Trade-offs : While diisopropylidene protection (CAS 177562-15-1) enhances stability, it limits access to the 5,6-diol, necessitating selective deprotection steps .

Biological Activity

Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside is a significant compound in the field of glycobiology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview of the Compound

Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside is a derivative of mannose, a simple sugar that plays a crucial role in various biological processes. Its structure includes an isopropylidene group and a benzyl group, making it a versatile building block for the synthesis of complex carbohydrates and pharmaceuticals.

The biological activity of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside is primarily attributed to its interactions with enzymes and proteins involved in carbohydrate metabolism. The compound can act as an enzyme inhibitor or activator depending on the specific biochemical context.

Cellular Effects

- Cell Signaling : It influences cell signaling pathways, affecting gene expression and cellular metabolism.

- Enzyme Modulation : The compound can enhance or inhibit specific enzymatic activities, leading to alterations in cell proliferation, differentiation, and apoptosis.

Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside exhibits several important biochemical properties:

- Glycosidic Bond Formation : It participates in the synthesis of glycosides and glycoconjugates.

- Metabolic Pathway Involvement : The compound interacts with key enzymes in carbohydrate metabolism, influencing metabolic flux and the levels of various metabolites.

Case Studies

- Synthesis of 1-Deoxymannojirimycin : A study demonstrated that Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside serves as a precursor in the synthesis of 1-deoxymannojirimycin, an antibiotic with significant therapeutic potential. The researchers achieved a yield of 38% through a six-step synthetic route.

- Inhibition Studies : Research has shown that derivatives of this compound can selectively inhibit Golgi α-mannosidase II, an enzyme implicated in the biosynthesis of complex N-glycans. This inhibition can influence tumor growth and metastasis .

Comparative Analysis

The following table summarizes the structural features and unique aspects of Benzyl 2,3-O-Isopropylidene-α-D-mannofuranoside compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl 2,3-O-Isopropylidene-α-D-mannofuranose | Isopropylidene group | Versatile for drug synthesis |

| Benzyl 2,3-O-Isopropylidene-6-O-trityl-alpha-D-glucopyranoside | Glucopyranose instead of mannofuranose | Different biological activity profile |

| Benzyl 2,3-O-Isopropylidene-beta-D-mannofuranoside | Beta configuration at anomeric carbon | Different reactivity due to anomeric effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.